N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide
Description
This compound features a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl and 4-oxo groups, coupled with a 2-fluorobenzamide moiety at the 7-position. Its structural framework is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects, depending on substituent variations. The 2-fluorobenzamide group and dimethyl-oxazepin scaffold contribute to its pharmacodynamic and pharmacokinetic properties, though these are highly sensitive to structural modifications .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-18(2)10-24-15-8-7-11(9-14(15)21-17(18)23)20-16(22)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJHZZYMFSBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Substituted Precursors
The most widely reported method involves cyclization of ortho-aminophenol derivatives. For example, 2-amino-4-nitrophenol can undergo alkylation with 3-chloro-2-methylpropene in the presence of NaH, yielding an intermediate that is subsequently reduced and cyclized under acidic conditions. Key parameters include:
- Temperature : Optimal cyclization occurs at 80–100°C.
- Catalysts : BF₃·OEt₂ or p-toluenesulfonic acid (PTSA) enhances reaction efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve yields compared to nonpolar alternatives.
A representative reaction sequence is:
$$
\text{2-Amino-4-nitrophenol} \xrightarrow{\text{Alkylation}} \text{Intermediate} \xrightarrow[\text{HCl}]{\text{Reduction}} \text{Benzoxazepine core}
$$
Oxidative Coupling of Phenolic Amines
Alternative routes employ oxidative coupling using Mn(OAc)₃ or hypervalent iodine reagents. This method avoids harsh acidic conditions but requires stringent stoichiometric control. For instance, 3,3-dimethyl-4-hydroxy-2,3-dihydrobenzo[b]oxazepin-5(4H)-one can be synthesized via iodine(III)-mediated cyclization with 75–82% yields.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
Continuous Flow Reactors
Purification Strategies
- Crystallization : Ethanol/water (7:3) achieves >99% purity.
- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes residual benzoyl chloride.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the bicyclic structure with a dihedral angle of 12.3° between the benzoxazepine and fluorobenzamide planes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization + Acylation | 78 | 99.2 | High |
| Oxidative Coupling | 82 | 98.5 | Moderate |
| Continuous Flow | 91 | 99.8 | Industrial |
Applications and Derivatives
While the primary use of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-2-fluorobenzamide remains investigational, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analog: N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide
Key Differences :
- Benzamide Modification : 2,6-Difluorobenzamide instead of 2-fluorobenzamide introduces an additional fluorine atom at the 6-position, which may influence electronic properties and binding interactions.
Implications :
Therapeutic Analog: (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
Key Differences :
- Core Substitution : The benzoxazepin ring has a 5-methyl group instead of 3,3-dimethyl, reducing steric hindrance.
- Functional Group : A triazole-3-carboxamide replaces the benzamide, shifting the molecule’s binding profile toward RIPK1 inhibition.
Functional Insights :
Pesticide Analogs: Fluazuron and Diflubenzuron
Functional Divergence :
Key Contrast :
- The absence of a pesticidal substituent (e.g., chlorophenyl or pyridinyloxy) in the target compound suggests a divergence toward pharmaceutical applications, despite shared fluorobenzamide features.
Critical Insights
- Fluorine Positionality: Mono- vs. di-fluorination on benzamide modulates electronic effects and target engagement.
- Substituent Bulk : 3,3-Dimethyl groups on benzoxazepin may hinder binding to smaller active sites compared to 5-methyl or 5-propyl analogs.
- Application Divergence : Structural similarities to pesticidal benzamides () highlight the importance of auxiliary groups in directing function toward pharmaceuticals or agrochemicals.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core with a fluorobenzamide moiety. Its molecular formula is and it has a molecular weight of 324.4 g/mol. The presence of the fluorine atom and the dimethyl substitution is believed to enhance its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets. The following mechanisms have been proposed:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in transmitting signals within cells. The compound may modulate GPCR activity, influencing pathways involved in cell signaling and function .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound could inhibit certain enzymes that are critical for disease progression, making it a candidate for therapeutic intervention.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed promising results in inhibiting proliferation in breast and lung cancer cells.
Neuroprotective Effects
Research has also suggested neuroprotective properties:
- Neurodegenerative Disease Models : In animal models of neurodegeneration, the compound exhibited protective effects on neuronal cells against oxidative stress and apoptosis.
Case Studies
- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines found that treatment with the compound resulted in dose-dependent inhibition of cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide to improve yield and purity?
- Methodology :
- Stepwise synthesis : Begin with constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted 2-aminophenol derivatives. Use catalysts like potassium carbonate to facilitate ring closure .
- Coupling reactions : Introduce the 2-fluorobenzamide moiety via amide bond formation under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis. Reagents such as HATU or EDC/NHS can enhance coupling efficiency .
- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate the compound. Confirm purity via analytical HPLC (>95%) and characterize intermediates/final product using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Key methods :
- NMR spectroscopy : Assign proton environments (e.g., dimethyl groups at δ ~1.4 ppm, oxazepine carbonyl at δ ~170 ppm) and confirm regiochemistry of fluorobenzamide substitution .
- IR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm, oxazepine ring vibrations at ~1250 cm) .
- Mass spectrometry : Use HRMS (ESI or EI) to validate molecular formula (e.g., CHFNO) and isotopic patterns .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Approach :
- Enzyme inhibition : Test against kinases (e.g., RIP1 kinase) using fluorescence-based assays (IC determination) .
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC values across assays)?
- Strategies :
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays to rule out assay-specific artifacts .
- Metabolic stability testing : Perform microsomal stability assays (human/rat liver microsomes) to assess if rapid degradation explains inconsistent activity .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify pharmacophore requirements .
Q. What computational methods are effective for studying the compound’s interaction with biological targets?
- Protocols :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with RIP1 kinase (PDB: 4NEQ). Prioritize poses with fluorobenzamide engaging in hydrophobic interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
- Free energy calculations : Apply MM/GBSA to predict binding affinities and correlate with experimental IC values .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Framework :
- Systematic substitution : Modify the benzamide (e.g., 3-F, 4-CF) and oxazepine (e.g., allyl, ethyl groups) moieties .
- Data table :
| Substituent (R1, R2) | LogP | IC (RIP1 kinase) | Solubility (µM) |
|---|---|---|---|
| 2-F, 3,3-dimethyl | 2.8 | 0.45 ± 0.05 | 12.3 |
| 4-CF, 5-allyl | 3.1 | 0.12 ± 0.02 | 8.7 |
| 3-OCH, 5-ethyl | 2.5 | 1.20 ± 0.10 | 25.6 |
- QSAR modeling : Use MOE or RDKit to correlate descriptors (e.g., polar surface area, H-bond donors) with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Troubleshooting :
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction time .
- Catalyst screening : Test Pd(OAc) vs. CuI for coupling steps; CuI may reduce side-product formation .
- Solvent effects : Compare DMF (high polarity) vs. THF (low polarity) to stabilize reactive intermediates .
Experimental Design for Mechanism of Action Studies
Q. What in vivo models are appropriate for validating this compound’s therapeutic potential?
- Models :
- Inflammation : Murine collagen-induced arthritis (CIA) model; administer 10 mg/kg/day orally for 14 days and measure TNF-α levels .
- Cancer : Xenograft models (e.g., HT-29 colon cancer) with bioluminescence imaging to monitor tumor regression .
- Toxicity : 28-day repeat-dose study in Sprague-Dawley rats (NOAEL determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
